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Compound of Interest

Compound Name: 1-Isobutyl-1H-pyrazole

Cat. No.: B1342565

For Researchers, Scientists, and Drug Development Professionals
Core Identification and Chemical Properties

1-Isobutyl-1H-pyrazole is a substituted pyrazole derivative with the Chemical Abstracts
Service (CAS) registry number 725746-81-6. This unique identifier is crucial for unequivocally
identifying the compound in chemical databases and literature. Its chemical structure consists
of a pyrazole ring substituted with an isobutyl group at the N1 position.

Identifier Value Source

CAS Number 725746-81-6 Chemical Supplier Catalogs
Molecular Formula C7H12N2 Calculated

Molecular Weight 124.18 g/mol Calculated

IUPAC Name 1-(2-methylpropyl)-1H-pyrazole  IUPAC Nomenclature
Canonical SMILES CC(C)CN1C=CN=C1 Structure-based

InChl Key Not available

Physical and Chemical Properties
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Detailed experimental data on the physical properties of 1-lsobutyl-1H-pyrazole are not
readily available in public literature. However, based on the properties of similar N-alkylated
pyrazoles, it is expected to be a liquid at room temperature with a boiling point that can be
estimated based on its molecular weight and structure. The solubility is predicted to be low in
water and higher in common organic solvents such as ethanol, methanol, and acetone.

Predicted
Property ) Notes
Valuel/lnformation

Expected to be higher than
Boiling Point Not experimentally determined  pyrazole (186-188 °C) due to
the isobutyl group.

. . ) ] Likely a liquid at room
Melting Point Not experimentally determined
temperature.

) ) Based on the nonpolar isobutyl
- Low in water; Soluble in
Solubility ] group and the polar pyrazole
organic solvents .
ring.

N Likely a colorless to pale
Appearance Not specified o
yellow liquid.

Synthesis and Reactivity

The synthesis of 1-Isobutyl-1H-pyrazole can be achieved through the N-alkylation of pyrazole.
This is a common and versatile method for preparing N-substituted pyrazoles.

General Experimental Protocol for N-Alkylation of
Pyrazole

This protocol describes a general method for the N-alkylation of pyrazole, which can be
adapted for the synthesis of 1-lsobutyl-1H-pyrazole.

Materials:

e Pyrazole
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Isobutyl bromide (or other suitable isobutylating agent)

A suitable base (e.g., sodium hydride, potassium carbonate)

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

Standard laboratory glassware and workup reagents
Procedure:

e To a solution of pyrazole in an anhydrous solvent, add a suitable base portion-wise at a
controlled temperature (e.g., 0 °C).

» Stir the mixture for a specified time to allow for the deprotonation of the pyrazole.
» Add the isobutylating agent (e.g., isobutyl bromide) dropwise to the reaction mixture.

» Allow the reaction to proceed at room temperature or with heating, monitoring its progress by
thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

o Upon completion, quench the reaction with water and extract the product with an appropriate
organic solvent.

e Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium
sulfate), and concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain 1-Isobutyl-1H-
pyrazole.

The regioselectivity of the alkylation (N1 vs. N2) can be influenced by the reaction conditions,
including the choice of base, solvent, and the nature of the alkylating agent.

Reactivity

The pyrazole ring in 1-Isobutyl-1H-pyrazole is an aromatic heterocycle. The isobutyl group at
the N1 position influences its reactivity. The ring can undergo electrophilic substitution
reactions, typically at the C4 position. The nitrogen atoms of the pyrazole ring can also act as
ligands for metal coordination.
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Spectroscopic Data

While specific experimental spectra for 1-lsobutyl-1H-pyrazole are not widely published,
predicted spectral data and data from analogous compounds can provide valuable insights for
its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
protons of the isobutyl group (a doublet for the six methyl protons, a multiplet for the methine
proton, and a doublet for the methylene protons attached to the nitrogen). The pyrazole ring
protons will appear as distinct signals in the aromatic region.

e 13C NMR: The carbon NMR spectrum will show characteristic peaks for the four carbons of
the isobutyl group and the three carbons of the pyrazole ring. For a related compound,
Methyl-1-phenyl-5-(isobutyl)-1H-pyrazole-3-carboxylate, the following 3C NMR shifts were
reported (in CDCls, 151 MHz): & (ppm) 163.2, 145.0, 143.6, 139.4, 129.3, 129.0, 126.3,
108.6, 52.1, 35.1, 28.4, 22.4.[1] These values can serve as a reference for interpreting the
spectrum of 1-Isobutyl-1H-pyrazole.

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 1-lsobutyl-1H-pyrazole is expected to show a
molecular ion peak (M*) at m/z 124. The fragmentation pattern would likely involve the loss of
the isobutyl group or fragments thereof.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the alkyl
group and the aromatic ring, as well as C=N and C=C stretching vibrations of the pyrazole ring.

Applications in Drug Development

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, found in
numerous approved drugs with a wide range of biological activities. While specific biological
activities for 1-Isobutyl-1H-pyrazole are not extensively documented in the public domain, its
structural features suggest potential for exploration in various therapeutic areas.
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Potential Signaling Pathways and Targets

Based on the activities of other pyrazole-containing molecules, 1-Isobutyl-1H-pyrazole could
potentially interact with various biological targets, including:

Kinases: Many pyrazole derivatives are known to be potent kinase inhibitors, playing a role
in cancer therapy and the treatment of inflammatory diseases.

o G-protein coupled receptors (GPCRs): Pyrazole-based compounds have been developed as
antagonists for various GPCRs.

e lon Channels: Some pyrazole derivatives have been shown to modulate the activity of ion
channels.

e Enzymes: The pyrazole moiety can act as a bioisostere for other functional groups, enabling
it to interact with the active sites of various enzymes.

The following diagram illustrates a generalized workflow for screening a novel pyrazole
compound like 1-Isobutyl-1H-pyrazole in a drug discovery context.
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Drug discovery workflow for pyrazole compounds.
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Further research is required to elucidate the specific biological activities and potential
therapeutic applications of 1-lsobutyl-1H-pyrazole. Its simple structure and the known
versatility of the pyrazole core make it an interesting candidate for further investigation in drug
discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. solubilityofthings.com [solubilityofthings.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole].
BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1342565#1-isobutyl-1h-pyrazole-cas-number-and-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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